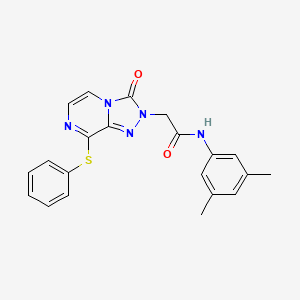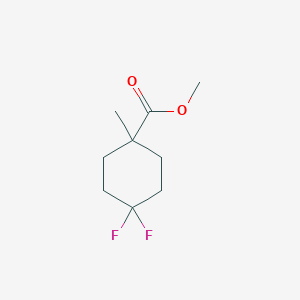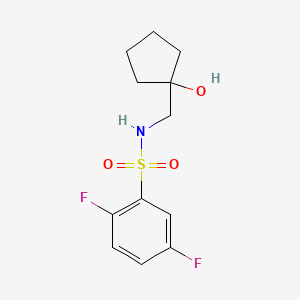
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Catalysis
Research into the synthesis of quinazoline derivatives, such as 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, reveals the use of catalytic systems to improve the efficiency of synthesizing heterocyclic quinones. One study describes using a Brønsted acidic ionic liquid in the presence of chlorotrimethylsilane as an efficient and reusable catalyst for the synthesis of quinazoline derivatives under thermal and solvent-free conditions, achieving high yields in a short time (Kefayati, Asghari, & Khanjanian, 2012).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal applications of quinazoline derivatives. One investigation synthesized tetrahydroquinazoline derivatives of benzo[b]thiophene and evaluated their antimicrobial activity against various strains, demonstrating good to moderate effectiveness (Bhatt et al., 2015). Another study synthesized and characterized novel quinazoline derivatives as potential antimicrobial agents, revealing their structures and testing their antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Pharmacological Research
Quinazoline derivatives are explored for their potential as pharmacological agents, including their role as inhibitors in kinase-related pathways. One study discovered 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors of lck kinase, highlighting the compound's potency in cellular assays (Snow et al., 2002).
Vibrational Spectroscopy and Computational Studies
Vibrational spectroscopy and computational studies on quinazoline derivatives offer insights into their structural and electronic properties. For instance, vibrational spectroscopic (FT-IR and FT-Raman) studies, along with HOMO-LUMO and NBO analysis, have been conducted on quinazoline compounds to understand their potential as chemotherapeutic agents (Sebastian et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. The final product is obtained by coupling the second intermediate with the appropriate reagents.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "ethyl acetoacetate", "3-phenethyl-4-chloroquinazoline", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "phosphorus oxychloride", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: 3-chlorobenzoic acid is reacted with hydrazine hydrate to form 3-chlorobenzoic acid hydrazide. Ethyl acetoacetate is then added to the reaction mixture, followed by the addition of thionyl chloride. The resulting product is then treated with sodium hydroxide to form 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione: 3-phenethyl-4-chloroquinazoline is reacted with acetic anhydride and triethylamine to form 3-phenethyl-4-acetoxyquinazoline. The resulting product is then reacted with 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and phosphorus oxychloride to form 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates: The second intermediate is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding alcohol. The alcohol is then reacted with palladium on carbon and hydrogen gas to form the final product, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1105196-11-9 |
分子式 |
C25H19ClN4O3 |
分子量 |
458.9 |
IUPAC名 |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-19-10-6-9-18(15-19)23-27-22(33-28-23)16-30-21-12-5-4-11-20(21)24(31)29(25(30)32)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
InChIキー |
QHRALCKQKNZTSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2699171.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2699173.png)
![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide](/img/structure/B2699174.png)




![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2699184.png)
![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)
![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)